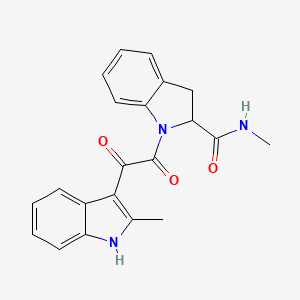

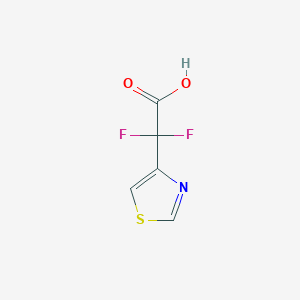

![molecular formula C19H16N4O2 B2489686 2-[2-(5-甲基-1,3,4-噻二唑-2-基)-1H-吲哚-1-基]-N-苯乙酰胺 CAS No. 923256-74-0](/img/structure/B2489686.png)

2-[2-(5-甲基-1,3,4-噻二唑-2-基)-1H-吲哚-1-基]-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atoms, is known for its significance in medicinal chemistry due to its presence in compounds with various biological activities. The specific compound, featuring a 1,3,4-oxadiazol moiety, is anticipated to exhibit notable chemical and physical properties, making it a candidate for further pharmacological and material science research.

Synthesis Analysis

The synthesis of oxadiazole derivatives generally involves cyclization reactions that incorporate the desired functional groups into the oxadiazole ring. An efficient method for synthesizing N-phenylacetamide derivatives with the oxadiazole ring has been developed, utilizing acid chlorides and amide formation reactions characterized by NMR and mass spectral analyses (K. Srivani et al., 2018).

科学研究应用

抗癌活性

- 肺癌: 一个衍生物被评估为Collapsin响应介导蛋白1(CRMP 1)的抑制剂,显示出对人类肺癌细胞系NCI-H2066的潜在活性 (Panchal, Rajput, & Patel, 2020)。

- 结直肠癌、肺癌和黑色素瘤: 新的衍生物被设计为EGFR和COX-2抑制剂,显示出对HCT116人类结直肠癌、A549人类肺腺癌和A375人类黑色素瘤细胞系的显著抗癌活性 (Sever et al., 2020)。

抗炎和镇痛活性

- 抗炎特性: 取代衍生物在大鼠爪卡拉胶诱导水肿实验中表现出显著的抗炎活性 (Nargund, Reddy, & Hariprasad, 1994)。

- 镇痛和抗炎作用: 该化合物是一项评估毒性、肿瘤抑制、抗氧化、镇痛和抗炎作用的研究的一部分,显示出在实验中的结合和中等抑制效果 (Faheem, 2018)。

抗微生物活性

- 抗菌和抗真菌活性: 该化合物的衍生物被合成并评估其抗微生物活性,展示出有希望的抗菌、抗真菌和自由基清除活性 (Saundane, Verma, & Katkar, 2013)。

- 广谱抗微生物效应: 另一项研究合成的衍生物显示出对革兰氏阴性和革兰氏阳性细菌中的中等到显著活性 (Khalid et al., 2016)。

抗糖尿病潜力

- α-葡萄糖苷酶抑制: 从该化合物合成的分子被测试其通过抑制α-葡萄糖苷酶酶的抗糖尿病潜力,显示出有希望的结果 (Nazir et al., 2018)。

未来方向

作用机制

Target of Action

The primary target of the compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide is NF-κB . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

The compound interacts with its target by inhibiting the activation of NF-κB . This inhibition is achieved by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells . This leads to a decrease in the DNA binding ability and transcriptional activity of NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses, as well as in the regulation of cell proliferation and survival . By inhibiting NF-κB, the compound can potentially affect these processes, leading to its anticancer effects .

Result of Action

The compound’s action results in antiproliferative effects, as evidenced by its ability to induce apoptosis in cells . It has been found to increase the percentage of sub-G1 cell population, indicating an increase in cell death . Furthermore, it induces the cleavage of PARP and caspase-3, which are markers of apoptosis .

属性

IUPAC Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)17-11-14-7-5-6-10-16(14)23(17)12-18(24)20-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQMWKRIJBABFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)